molecular formula C10H10Cl2N4O3 B8766464 2-((2,6-Dichloro-9H-purin-9-yl)methoxy)ethyl acetate CAS No. 59277-99-5

2-((2,6-Dichloro-9H-purin-9-yl)methoxy)ethyl acetate

Cat. No.: B8766464
CAS No.: 59277-99-5
M. Wt: 305.11 g/mol
InChI Key: WDWFTRKUESNIEQ-UHFFFAOYSA-N
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Description

2-((2,6-Dichloro-9H-purin-9-yl)methoxy)ethyl acetate is a useful research compound. Its molecular formula is C10H10Cl2N4O3 and its molecular weight is 305.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

59277-99-5

Molecular Formula

C10H10Cl2N4O3

Molecular Weight

305.11 g/mol

IUPAC Name

2-[(2,6-dichloropurin-9-yl)methoxy]ethyl acetate

InChI

InChI=1S/C10H10Cl2N4O3/c1-6(17)19-3-2-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3

InChI Key

WDWFTRKUESNIEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichloropurine 5.5 g and 2-oxa-1,4-butanediol diacetate 513 g were placed in a flask and partially evacuated and then heated to 138° C., initially the mixture was too thick to stir but gradually gave rise to a melt which was stirred, and after 20 minutes was completely melted and the reaction mixture heated for 10 minutes more (total heat time = 30 minutes). The mixture was then cooled to room temperature and para-toluenesulphonic acid 150 mg was added, the vacuum reapplied and heating resumed with stirring. After 20 minutes heating vigorous bubbling was noted; the mixture was cooled to room temperature; chloroform was added, and the solution was extracted once with saturated aqueous sodium bicarbonate and once with water. The chloroform phase was dried over anhydrous sodium sulphate and evaporated. The residual oil was dissolved in benzene and applied to a column of 200 g. of silica gel in benzene. Benzene elution removed the acetate by-products. Ether elution gave 2,6-dichloro-9-(2-acetyloxyethoxymethyl)purine (64% yield). Recrystallization from benzene gave lustrous white flakes, m.p. 96°-99° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
513 g
Type
reactant
Reaction Step One

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